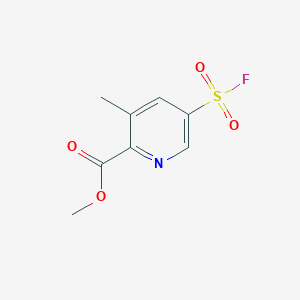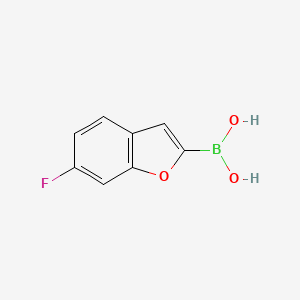
(6-Fluoro-1-benzofuran-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-1-benzofuran-2-yl)boronic acid: is an organoboron compound with the molecular formula C8H6BFO3. It is a derivative of benzofuran, where a boronic acid group is attached to the second position of the benzofuran ring, and a fluorine atom is substituted at the sixth position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-Fluoro-1-benzofuran-2-yl)boronic acid is widely used in organic synthesis for constructing complex molecules through cross-coupling reactions. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. Its derivatives have shown promise in anticancer, antiviral, and antimicrobial research .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
The molecular and cellular effects of (6-Fluoro-1-benzofuran-2-yl)boronic acid’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the reaction conditions can significantly impact the compound’s effectiveness . Additionally, the compound should be stored away from water/moisture and oxidizing agents to maintain its stability .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-1-benzofuran-2-yl)boronic acid typically involves the borylation of 6-fluorobenzofuran. One common method is the hydroboration of 6-fluorobenzofuran using a borane reagent, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Fluoro-1-benzofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This compound can also participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for diverse applications .
Vergleich Mit ähnlichen Verbindungen
- Benzofuran-2-boronic acid
- 2-Benzofuranylboronic acid
Comparison: (6-Fluoro-1-benzofuran-2-yl)boronic acid is unique due to the presence of the fluorine atom at the sixth position, which can influence its reactivity and biological activity. Compared to benzofuran-2-boronic acid, the fluorinated derivative may exhibit different electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
(6-fluoro-1-benzofuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHKEUYLACLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=C(C=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800231-48-4 |
Source


|
| Record name | (6-fluoro-1-benzofuran-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)
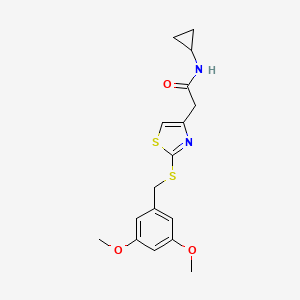
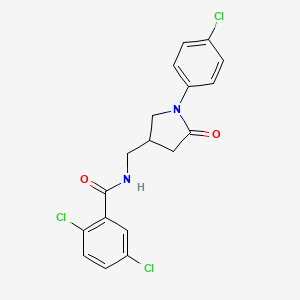

![1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
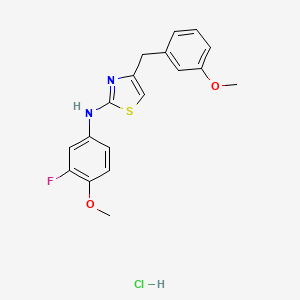

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)
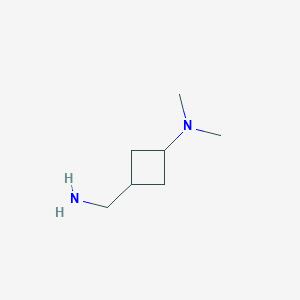
![N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2810115.png)
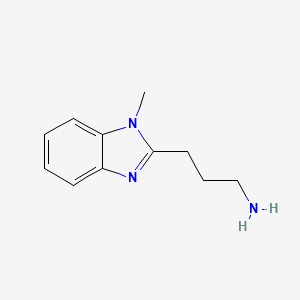
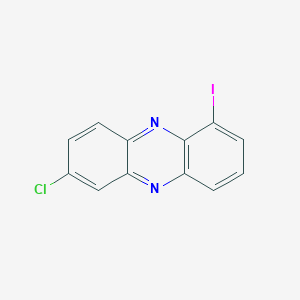
![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)
